

## An In-depth Technical Guide to the Liver-Selective Action of Cadisegliatin

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Cadisegliatin (also known as TTP399) is a novel, orally administered small molecule that acts as a liver-selective glucokinase activator.[1][2] It is currently in late-stage clinical development as a potential first-in-class adjunctive therapy for Type 1 Diabetes (T1D) and has also been investigated for Type 2 Diabetes (T2D).[3][4] By allosterically activating glucokinase (GK) specifically in the liver, Cadisegliatin enhances hepatic glucose uptake and glycogen storage in a glucose-dependent manner.[2] This targeted mechanism of action aims to improve glycemic control without the increased risk of hypoglycemia or hyperlipidemia that has hindered the development of previous non-selective glucokinase activators. Clinical trials have demonstrated Cadisegliatin's potential to significantly reduce HbA1c levels and, notably, to decrease the frequency of hypoglycemic events in patients with T1D.

# Mechanism of Action: Liver-Selective Glucokinase Activation

Glucokinase is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic  $\beta$ -cells and the liver. In the liver, GK is the rate-limiting step for glucose metabolism, controlling the flux of glucose into both glycolysis and glycogen synthesis. **Cadisegliatin** is designed to selectively activate GK in hepatocytes.







A key aspect of its liver selectivity is that **Cadisegliatin** does not disrupt the crucial interaction between glucokinase and the glucokinase regulatory protein (GKRP). In a state of low glucose, GKRP binds to GK and sequesters it in the nucleus of hepatocytes, rendering it inactive. As glucose levels rise, GK dissociates from GKRP and translocates to the cytoplasm to phosphorylate glucose. **Cadisegliatin** is effective in activating GK without interfering with this essential regulatory mechanism, which is believed to contribute to its favorable safety profile, particularly the low risk of hypoglycemia.

#### **Signaling Pathway**

The activation of hepatic glucokinase by **Cadisegliatin** initiates a cascade of events that leads to increased glucose disposal.





Figure 1: Cadisegliatin's Mechanism of Action in Hepatocytes.



### **Preclinical Evidence of Liver Selectivity**

Preclinical studies in various animal models, including Wistar rats, mice, and Göttingen minipigs, have been crucial in demonstrating the liver-selective action of **Cadisegliatin**. These studies have shown that **Cadisegliatin** does not activate glucokinase in pancreatic  $\beta$ -cells, and consequently, does not alter insulin secretion, which is a key factor in its reduced risk of hypoglycemia.

#### **In Vitro Selectivity Assessment**

The selectivity of glucokinase activators is typically assessed by comparing their effects on glucokinase activity in liver versus pancreatic islet preparations.

- Glucokinase Activity Assay: The enzymatic activity of recombinant human glucokinase is
  measured in the presence of varying concentrations of the activator and glucose. The
  product of the reaction, glucose-6-phosphate, is quantified, often through a coupled
  enzymatic reaction that results in a change in fluorescence or absorbance.
- Insulin Secretion Assay from Isolated Pancreatic Islets: To assess the effect on pancreatic β-cells, isolated islets are incubated with the glucokinase activator at various glucose concentrations (e.g., hypoglycemic, normoglycemic, and hyperglycemic levels). The amount of insulin secreted into the medium is then measured. A liver-selective compound like
   Cadisegliatin would not be expected to stimulate insulin secretion, particularly at low glucose levels.

#### In Vivo Assessment of Hepatic Glucose Metabolism

In vivo studies in animal models are used to confirm the effects on hepatic glucose uptake and glycogen synthesis.

- Hepatic Glucose Uptake: The uptake of glucose by the liver can be measured using techniques like intravital microscopy with fluorescently labeled glucose analogs (e.g., 2-NBDG). This allows for the direct visualization and quantification of glucose mobilization into hepatocytes.
- Hepatic Glycogen Synthesis: Following administration of the compound, liver tissue can be collected and analyzed for glycogen content. An increase in glycogen levels would indicate



enhanced glucose storage.

### **Clinical Development and Efficacy**

**Cadisegliatin** has undergone several clinical trials, demonstrating its potential in managing both Type 1 and Type 2 Diabetes.

#### Phase 2b AGATA Trial in Type 2 Diabetes

A Phase 2b, multicenter, randomized, double-blind, placebo- and active-comparator-controlled trial (AGATA) evaluated **Cadisegliatin** in patients with T2D over a six-month period.

| Parameter                    | Cadisegliatin (800 mg/day)               | Placebo                     | Sitagliptin (100<br>mg/day) |
|------------------------------|------------------------------------------|-----------------------------|-----------------------------|
| Number of Patients           | N not specified in abstract              | N not specified in abstract | N not specified in abstract |
| Baseline HbA1c               | Not specified                            | Not specified               | Not specified               |
| Change in HbA1c at 6 months  | -0.9% (placebo-<br>subtracted, P < 0.01) | Not applicable              | Not specified               |
| Effect on HDL-C              | +3.2 mg/dl (P < 0.05<br>vs. placebo)     | No significant change       | Not specified               |
| Effect on Fasting Glucagon   | -20 pg/ml (P < 0.05<br>vs. placebo)      | No significant change       | Not specified               |
| Incidence of<br>Hypoglycemia | No increase compared to placebo          | No increase                 | Not specified               |
| Effect on Plasma<br>Lipids   | No detrimental effect                    | No detrimental effect       | Not specified               |

Table 1: Key Results from the Phase 2b AGATA Trial in Type 2 Diabetes.

#### Phase 2 Simplici-T1 Trial in Type 1 Diabetes

The Simplici-T1 study was a randomized, double-blind, placebo-controlled adaptive Phase 1b/2 study that assessed **Cadisegliatin** as an adjunctive therapy to insulin in adults with T1D.



| Parameter                                             | Cadisegliatin (800 mg/day)                 | Placebo                   |
|-------------------------------------------------------|--------------------------------------------|---------------------------|
| Number of Patients (Part 2)                           | 43                                         | 42                        |
| Treatment Duration                                    | 12 weeks                                   | 12 weeks                  |
| Baseline HbA1c (Part 2)                               | ~7.6%                                      | ~7.6%                     |
| Change in HbA1c at 12 weeks (Part 2)                  | -0.14%                                     | +0.07%                    |
| Placebo-Adjusted Change in<br>HbA1c (Part 2)          | -0.21% (95% CI -0.39, -0.04; P<br>= 0.018) | Not applicable            |
| Frequency of Severe/Symptomatic Hypoglycemia (Part 2) | ~40% reduction relative to placebo         | Not applicable            |
| Plasma β-hydroxybutyrate and<br>Urinary Ketones       | Lower than placebo                         | Higher than Cadisegliatin |

Table 2: Key Results from the Phase 2 Simplici-T1 Trial (Part 2) in Type 1 Diabetes.

#### **Ongoing Phase 3 CATT1 Trial in Type 1 Diabetes**

**Cadisegliatin** is currently being evaluated in the CATT1 (**Cadisegliatin** as Adjunctive Therapy to Insulin in Participants With Type 1 Diabetes) Phase 3 trial. This is a randomized, doubleblind, placebo-controlled study.





Figure 2: Workflow of the CATT1 Phase 3 Clinical Trial.



#### **Pharmacokinetics and Metabolism**

Detailed pharmacokinetic data from human absorption, distribution, metabolism, and excretion (ADME) studies are not fully publicly available. However, it is known that **Cadisegliatin** is an orally bioavailable small molecule. A clinical hold was briefly placed on the program due to a chromatographic signal detected in a human ADME study, which was later determined to be an experimental artifact. The resolution of this issue allowed for the continuation of the clinical development program.

#### **Experimental Protocols**

The following are representative protocols for the key experiments used to characterize a liver-selective glucokinase activator like **Cadisegliatin**.

#### In Vitro Glucokinase Activation Assay

This protocol describes a common method to measure the activation of glucokinase by a test compound.





Figure 3: Experimental Workflow for In Vitro Glucokinase Activation Assay.



#### In Vivo Hepatic Glucose Uptake Assay

This protocol outlines a method for assessing hepatic glucose uptake in a mouse model.





Figure 4: Experimental Workflow for In Vivo Hepatic Glucose Uptake Assay.

#### Conclusion

Cadisegliatin represents a promising advancement in the treatment of diabetes, particularly for individuals with T1D who face the dual challenges of hyperglycemia and iatrogenic hypoglycemia. Its liver-selective mechanism of action, which enhances the natural glucosesensing and disposal pathways in the liver without stimulating insulin secretion, offers the potential for improved glycemic control with a favorable safety profile. The data from completed and ongoing clinical trials will be critical in fully elucidating the therapeutic role of this first-inclass oral adjunctive therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. vtvtherapeutics.com [vtvtherapeutics.com]
- 3. breakthrought1d.org [breakthrought1d.org]
- 4. GPR21 Inhibition Increases Glucose-Uptake in HepG2 Cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Liver-Selective Action of Cadisegliatin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8750108#investigating-the-liver-selective-action-of-cadisegliatin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com